

# A Head-to-Head Comparison of PI3Kδ Inhibitors: GSK2292767 vs. GSK2269557 (Nemiralisib)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent and selective phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitors, **GSK2292767** and GSK2269557 (nemiralisib), developed for the treatment of respiratory diseases. This analysis is based on available preclinical and clinical data to assist researchers in understanding the nuances of these two molecules.

#### At a Glance: Key Differences and Similarities

Both **GSK2292767** and nemiralisib are potent inhibitors of PI3K $\delta$ , an enzyme predominantly expressed in leukocytes and a key mediator in inflammatory pathways.[1] Developed by GlaxoSmithKline, these compounds were investigated for their therapeutic potential in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Nemiralisib was the clinical lead, with **GSK2292767** developed as a back-up candidate. While both molecules show high selectivity for PI3K $\delta$ , they exhibit differences in their pharmacokinetic profiles and have been evaluated in different clinical settings.

#### **Quantitative Data Summary**

The following tables summarize the available quantitative data for **GSK2292767** and nemiralisib, focusing on in vitro potency, selectivity, and in vivo pharmacokinetics in rats.

Table 1: In Vitro Potency and Selectivity Against PI3K Isoforms



Parameter	GSK2292767	GSK2269557 (Nemiralisib)
PI3Kδ Potency	pIC50: 10.1[2]	pKi: 9.9[3]
PI3Kα Selectivity	>500-fold vs. PI3Kδ[2]	pIC50: 5.3 (>1000-fold vs. PI3Kδ)[3]
PI3Kβ Selectivity	>500-fold vs. PI3Kδ[2]	pIC50: 5.8 (>1000-fold vs. PI3Kδ)[3]
PI3Kγ Selectivity	>500-fold vs. PI3Kδ[2]	pIC50: 5.2 (>1000-fold vs. PI3Kδ)[3]

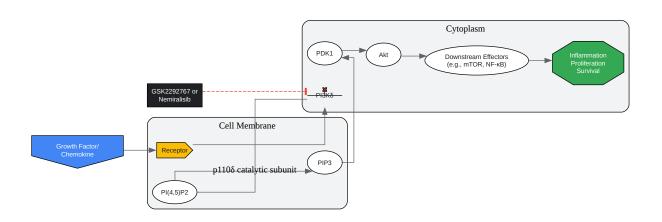
Table 2: In Vivo Pharmacokinetics in Rats

Parameter	GSK2292767	GSK2269557 (Nemiralisib)
Clearance	50 mL/min/kg[2]	28 mL/min/kg[3]
Oral Bioavailability (F)	< 2%[2]	2%[3]

## **Signaling Pathway and Mechanism of Action**

Both **GSK2292767** and nemiralisib target the PI3K $\delta$  signaling pathway, which is crucial for the activation, proliferation, and function of various immune cells. By inhibiting PI3K $\delta$ , these compounds aim to reduce the inflammatory response characteristic of respiratory diseases like asthma and COPD.





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PI3K $\delta$  signaling pathway and point of inhibition.

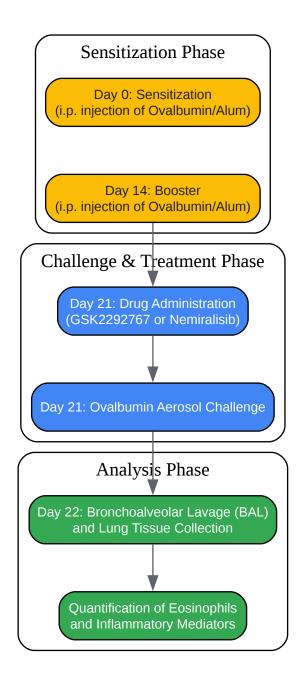
## Preclinical Efficacy in a Respiratory Inflammation Model

Both compounds have demonstrated activity in a Brown Norway rat model of ovalbumin (OVA)-induced airway inflammation, a key preclinical model for assessing potential treatments for allergic asthma.[1] In this model, the compounds were evaluated for their ability to protect against the recruitment of eosinophils to the lungs, a hallmark of type 2 inflammation. While a direct head-to-head comparative study with detailed results has not been published, the available data indicates that both molecules are active in this relevant disease model.

# Experimental Protocols Brown Norway Rat Model of Ovalbumin-Induced Airway Inflammation



This experimental model is designed to mimic the eosinophilic inflammation characteristic of allergic asthma.



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Workflow for the Brown Norway rat model.

Methodology:



- Sensitization: Male Brown Norway rats are sensitized with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum adjuvant on day 0 and receive a booster injection on day 14.
- Drug Administration: On day 21, animals are administered either vehicle, **GSK2292767**, or nemiralisib via the appropriate route (e.g., intratracheal or oral) at various doses.
- Antigen Challenge: Following drug administration, the rats are challenged with an aerosolized solution of OVA for a specified duration to induce an inflammatory response.
- Analysis: At 24 to 48 hours post-challenge, bronchoalveolar lavage (BAL) is performed to
  collect fluid and cells from the lungs. Lung tissue may also be collected for histological
  analysis. The number of eosinophils and other inflammatory cells in the BAL fluid is
  quantified, and levels of inflammatory mediators (e.g., cytokines and chemokines) can be
  measured.

## Clinical Trial Overview GSK2292767

GSK2292767 has been evaluated in a Phase 1 clinical trial (NCT03045887) to assess its safety, tolerability, and pharmacokinetics in healthy participants who smoke.[4] This first-in-human study involved single and repeat inhaled doses. The results indicated that GSK2292767 was generally well-tolerated, with headache being the most commonly reported adverse event. [4] Pharmacodynamic data from induced sputum showed a reduction in phosphatidylinositol-trisphosphate (a product of PI3K activation) 3 hours after a single dose, though this effect was not sustained at 24 hours.[4]

#### GSK2269557 (Nemiralisib)

Nemiralisib has undergone more extensive clinical investigation.

COPD: In a study of patients with an acute exacerbation of COPD (NCT02294734), the
addition of inhaled nemiralisib to standard of care for 12 weeks did not significantly improve
lung function (FEV1) or reduce the rate of re-exacerbations compared to placebo.[5][6] The
most common adverse event was post-inhalation cough.[5] However, another study in



acutely exacerbating COPD patients (NCT02294734) did show that nemiralisib improved recovery and lung function parameters.[3]

 Activated PI3Kδ Syndrome (APDS): In an open-label trial (NCT02593539) for the rare genetic disorder APDS, inhaled nemiralisib was found to have an acceptable safety and tolerability profile over 12 weeks. However, it did not produce meaningful changes in the primary biomarker, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), or downstream inflammatory markers in induced sputum. There was no convincing evidence of target engagement in the lungs.

#### Conclusion

Both **GSK2292767** and nemiralisib are highly potent and selective PI3Kδ inhibitors with demonstrated preclinical activity in a relevant model of respiratory inflammation. Nemiralisib, the clinical lead, has shown a mixed efficacy profile in clinical trials for COPD and a lack of target engagement in the lung for APDS. **GSK2292767**, the back-up compound, has demonstrated a favorable safety profile in an early-phase clinical trial, but further clinical efficacy data is needed to fully assess its therapeutic potential. The higher in vivo clearance of **GSK2292767** compared to nemiralisib in rats may translate to different pharmacokinetic and pharmacodynamic profiles in humans, which could influence dosing regimens and clinical outcomes. Further research, including direct comparative studies, would be beneficial for a more definitive assessment of their respective therapeutic indices.

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